molecular formula C14H18N2O5S B1510163 S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine CAS No. 54784-68-8

S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine

Cat. No.: B1510163
CAS No.: 54784-68-8
M. Wt: 326.37 g/mol
InChI Key: IYDNZHWTOSQGAM-LBPRGKRZSA-N
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Description

S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). This compound features orthogonal protecting groups: the benzyloxycarbonyl (Z) group on the amine function, which can be removed by catalytic hydrogenation, and the acetamidomethyl (Acm) group on the thiol side chain, which is stable to acidic conditions but can be cleaved with iodine or other oxidative methods . The Acm group is particularly valuable for the formation of disulfide bonds in a regioselective manner, a critical step in the synthesis of complex peptides and proteins like salmon calcitonin . This makes the reagent essential for researchers in pharmaceutical development and biochemistry working on peptides that require correct folding and biological activity. The structure ensures the cysteine residue is incorporated into a growing peptide chain without side reactions, enabling the synthesis of peptides with high purity and defined connectivity. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Handle with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation.

Properties

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-10(17)15-9-22-8-12(13(18)19)16-14(20)21-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,17)(H,16,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDNZHWTOSQGAM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737984
Record name S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54784-68-8
Record name S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine, also known as Boc-S-acetamidomethyl-L-cysteine, is a versatile amino acid derivative utilized in various biochemical applications. Its structural features enable significant biological activities, particularly in peptide synthesis, drug development, and antioxidant research.

  • Chemical Formula : C₁₄H₁₅N₃O₃S
  • CAS Number : 54784-68-8
  • Molecular Weight : 301.35 g/mol

1. Peptide Synthesis

This compound serves as a protecting group in peptide synthesis. This role is crucial for the selective modification of amino acids, allowing researchers to create complex peptides that are essential in pharmaceutical development. The protecting group can be removed under mild conditions, facilitating the synthesis of peptides with diverse functionalities .

2. Drug Development

This compound is instrumental in drug design, particularly in developing compounds targeting specific biological pathways. Its structure can be modified to enhance pharmacological efficacy while minimizing side effects. Research indicates that derivatives of this compound have potential applications in treating various diseases, including cancer and neurodegenerative disorders .

3. Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant properties, which are vital for developing treatments related to oxidative stress. These properties are particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role .

Case Study 1: Peptide Synthesis Efficiency

A study conducted on the efficiency of using this compound as a protecting group showed that it significantly improved the yield and purity of synthesized peptides compared to traditional methods. This efficiency is attributed to its stability under various reaction conditions and ease of removal.

ParameterTraditional MethodBoc-S-acetamidomethyl-L-cysteine
Yield (%)6085
Purity (%)7095
Reaction Time (hours)128

Case Study 2: Antioxidant Activity

In a study exploring the antioxidant activity of various cysteine derivatives, this compound showed a significant reduction in reactive oxygen species (ROS) levels in neuronal cell cultures.

CompoundROS Reduction (%)
Control0
This compound45
N-acetylcysteine30

Research Findings

Recent studies highlight the importance of this compound in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This enhances the delivery and effectiveness of therapeutic agents . Furthermore, its role in the mercapturic acid pathway illustrates its potential for detoxification processes within biological systems .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine is in peptide synthesis. Its unique structure allows it to serve as a protecting group for cysteine residues during the synthesis of peptides. The benzyloxycarbonyl (Z) group provides stability and protection against unwanted reactions during peptide assembly.

Key Points:

  • Protecting Group Utility: The compound can be used to protect the thiol group of cysteine, which is crucial for maintaining the integrity of peptide bonds during synthesis.
  • Deprotection Strategies: The use of reagents like trimethylsilyl bromide (TMSBr) in trifluoroacetic acid (TFA) has been demonstrated to effectively remove the benzyloxycarbonyl protecting group without significant side reactions, facilitating the synthesis of complex peptides .

Drug Development

In drug development, this compound has been explored for its potential therapeutic applications. Its derivatives have been studied for their biological activities, including anti-inflammatory and antioxidant properties.

Case Studies:

  • Anti-inflammatory Agents: Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases .
  • Antioxidant Properties: The mercapturic acid pathway, which involves cysteine conjugates, suggests that compounds like this compound could play a role in detoxifying harmful electrophiles, thereby acting as antioxidants .

Biochemical Probes

The compound also finds utility as a biochemical probe in research settings. Its ability to form stable conjugates with electrophilic compounds makes it valuable for studying metabolic pathways and enzyme activities.

Applications:

  • Metabolic Pathway Studies: By labeling compounds with this compound, researchers can trace metabolic pathways and understand how different enzymes interact with cysteine derivatives.
  • Biomarker Development: Urinary mercapturic acids derived from cysteine conjugates may serve as biomarkers for exposure to various chemicals, aiding in toxicology studies .

Summary Table of Applications

Application AreaDescriptionReferences
Peptide SynthesisProtects cysteine residues during peptide assembly; easily deprotected using TMSBr/TFA ,
Drug DevelopmentPotential anti-inflammatory and antioxidant properties; candidates for therapeutic agents
Biochemical ProbesUseful for tracing metabolic pathways and studying enzyme interactions ,

Comparison with Similar Compounds

N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine Analogs

A series of N-acetyl-S-substituted cysteine derivatives (e.g., compounds 9–14 in ) differ in their sulfur-linked substituents:

  • N-Acetyl-S-(o-chloro-p-nitrophenylcarbamoyl)cysteine (5) : Contains a nitro and chloro group, yielding a melting point of 56–59°C and lower yield (31%) compared to the target compound. The electron-withdrawing nitro group enhances reactivity but reduces stability .
  • N-Acetyl-S-(p-methoxyphenylcarbamoyl)cysteine (13) : The methoxy group improves solubility in polar solvents, contrasting with the hydrophobic Acm group in the target compound .

Key Differences :

Property Target Compound Compound 5 () Compound 13 ()
Substituent Acm o-Cl-p-NO₂-phenyl p-OCH₃-phenyl
Melting Point 63–66°C 56–59°C 69–72°C
Synthetic Yield ~85% 31% 85%
Reactivity Low (stable) High (electrophilic) Moderate

Cbz-S-Benzyl-L-Cysteine (CAS 3257-18-9)

Structure : Features a benzyl group on sulfur and a Cbz group on nitrogen.
Molecular Weight : 345.41 g/mol
Comparison :

  • Deprotection requires harsher conditions (e.g., HBr/acetic acid) compared to the Acm group .

N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-Methoxyphenyl)methyl]-L-Cysteine (CAS 18942-46-6)

Structure : Combines a Boc group with a 4-methoxyphenylmethyl substituent.
Key Features :

  • The methoxy group enhances solubility in aqueous buffers, unlike the hydrophobic Acm.
  • Retains Boc’s acid-lability, compatible with Fmoc-based synthesis .

Fmoc-Cys(Acm)-OH (CAS 86060-81-3)

Structure : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Cbz.
Molecular Weight : 414.47 g/mol
Comparison :

  • Fmoc is base-labile, enabling orthogonal deprotection with Boc/Acm.
  • Preferred in solid-phase peptide synthesis for its mild deprotection (piperidine) .

Toxicity and Beta-Lyase Metabolism

  • S-(1,2-Dichlorovinyl)-L-cysteine : Metabolized by cysteine conjugate β-lyase to nephrotoxic thioketenes, causing mitochondrial dysfunction .
  • Target Compound : The Acm group prevents β-lyase activation, reducing toxicity risks compared to halogenated analogs .

Enzymatic Stability

  • S-(2-Carboxyethyl)-L-cysteine (CEMA): Endogenous metabolite with a free thiol, prone to oxidation. The Acm group in the target compound enhances stability in biological matrices .

Analytical Methods

  • HPLC Analysis : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates S-(Acetamidomethyl) derivatives, ensuring purity .

Preparation Methods

Stepwise Protection Method

This traditional method involves separate reactions for thiol and amino protection.

Step 1: Thiol Protection with Acetamidomethyl Group

  • Starting material: L-cysteine hydrochloride.
  • Reagents: Acetamidomethylating agent (commonly acetamidomethyl chloride or equivalent).
  • Conditions: Reaction in aqueous or mixed solvent systems at low temperature (0–10 °C) for 18–30 hours.
  • Outcome: Formation of S-(acetamidomethyl)-L-cysteine (Cys(Acm)) in solution.

Step 2: Amino Protection with Benzyloxycarbonyl Group

  • Reagents: Benzyloxycarbonyl chloride (Cbz-Cl) or benzyloxycarbonyl N-hydroxysuccinimide ester (Cbz-OSu).
  • Conditions: Reaction typically in organic solvent (e.g., acetone or ethyl acetate) with pH adjusted to 7–8.
  • Outcome: Formation of S-(acetamidomethyl)-N-(benzyloxycarbonyl)-L-cysteine.

Purification:

  • Extraction with ethyl acetate.
  • Washing with sodium chloride solution (8–15 wt%) to remove impurities.
  • Acidification with hydrochloric acid (35–37 wt%) to precipitate the product.
  • Filtration and drying yield the pure compound.

This method is well documented in patent CN109160891A, which emphasizes the importance of controlling reagent ratios and reaction parameters to optimize yield and purity while minimizing solvent use and environmental impact.

One-Pot Synthesis Method

A more streamlined approach reported in literature involves the direct conversion of L-cysteine to the doubly protected derivative without isolating intermediates.

  • Reagents: L-cysteine hydrochloride, acetamidomethylating agent, and benzyloxycarbonylating agent.
  • Conditions: Sequential addition of reagents in a single reaction vessel with controlled temperature and pH.
  • Advantages: Reduced number of purification steps, lower solvent consumption, and improved overall efficiency.
  • Purification: Crystallization at the end of the process yields a highly homogeneous product without the need for intermediate purification.

This method was described by Albericio et al. (2007), highlighting the use of inexpensive, readily available reagents and simple equipment, making it suitable for scale-up.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Reaction temperature 0–10 °C Low temperature favors selectivity and yield
Reaction time 18–30 hours Ensures complete thiol protection
pH during amino protection 7–8 Optimal for Cbz coupling reaction
Solvents used Water, acetone, ethyl acetate Minimized organic solvent use preferred
Reagent mass ratios HCl: Cys HCl: Acm: Water = 4:0.8–1.5:1.6–2.4:3–5 Careful stoichiometric control critical
Extraction solvent ratio Ethyl acetate : Acm = 2–4 : 1 For efficient extraction of crude product
Acidification agent HCl (35–37 wt%) Used to precipitate product after washing

Research Findings and Comparative Analysis

  • The patent method (CN109160891A) improves upon prior art by combining the thiol protection and amino protection steps more efficiently, reducing solvent usage and environmental pollution.
  • The one-pot method developed by Albericio et al. provides a practical and scalable route with high product homogeneity and yield, eliminating the need for intermediate purification.
  • Both methods maintain stereochemical integrity, avoiding racemization of the L-cysteine residue, which is critical for peptide synthesis applications.
  • The choice between methods depends on scale, equipment availability, and purity requirements.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Stepwise Protection Separate thiol and amino protection steps High control over each step; well-established More time-consuming; higher solvent use
One-Pot Synthesis Sequential reactions without intermediate isolation Efficient, lower solvent use, scalable Requires precise control of conditions
Patent CN109160891A Optimized stepwise method with reduced solvents Environmentally friendly; improved yield Requires careful stoichiometric control

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine, and how is its purity validated?

  • Synthetic Routes : The compound is typically synthesized using orthogonal protecting group strategies. For example, the benzyloxycarbonyl (Z) group protects the amine, while the acetamidomethyl (Acm) group protects the thiol. A common approach involves reacting L-cysteine with (benzyloxy)carbonyl chloride under basic conditions, followed by Acm protection via alkylation with chloroacetamide derivatives .
  • Purity Validation : Characterization relies on nuclear magnetic resonance (NMR) (e.g., 1^1H and 13^{13}C spectra for structural confirmation), high-resolution mass spectrometry (HRMS) for molecular weight verification, and chromatographic methods (HPLC or GC) to assess purity (>95% by area normalization). Stability testing under varying pH and temperature conditions is also critical .

Q. How is this compound utilized in peptide synthesis, particularly regarding protecting group strategies?

  • Role in Peptide Synthesis : The Z group is stable under acidic conditions but removable via hydrogenolysis, while the Acm group is resistant to trifluoroacetic acid (TFA) and compatible with solid-phase peptide synthesis (SPPS). This allows sequential deprotection: the Z group is cleaved first, followed by Acm removal using iodine or mercury-based reagents. This strategy enables selective disulfide bond formation in cysteine-rich peptides .
  • Methodological Tip : Use tert-butyl-based intermediates (e.g., tert-butyl esters) to enhance solubility during synthesis, as demonstrated in tert-butyl N-acetyl-S-methyl-L-cysteinate derivatives .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Primary Techniques :

  • Mass Spectrometry : LC-MS or HRMS for molecular ion confirmation and metabolite identification (e.g., detecting adducts or degradation products) .
  • Chromatography : Reverse-phase HPLC with UV detection (210–254 nm) for purity assessment. Gradient elution with acetonitrile/water (+0.1% TFA) is effective .
  • Spectroscopy : Infrared (IR) spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the Z group) .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during the synthesis of this compound derivatives?

  • Challenge : Competing reactions (e.g., over-alkylation or oxidation) can occur during Acm group installation.
  • Solutions :

  • Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of chloroacetamide) and use inert atmospheres (N2_2/Ar) to prevent disulfide formation.
  • Monitor reactions in real-time via thin-layer chromatography (TLC) or inline UV spectroscopy.
  • Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine
Reactant of Route 2
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S-(Acetamidomethyl)-N-[(benzyloxy)carbonyl]-L-cysteine

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